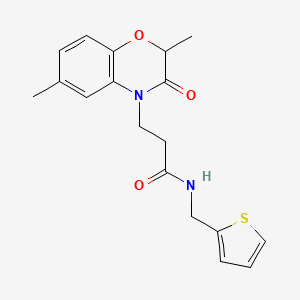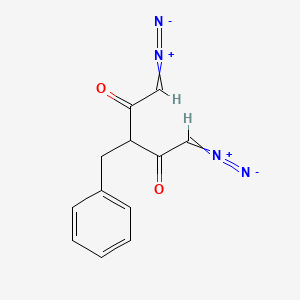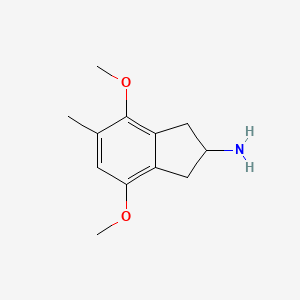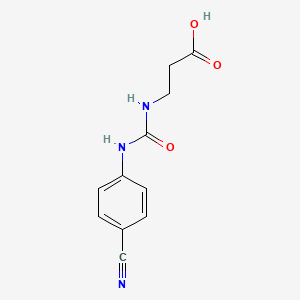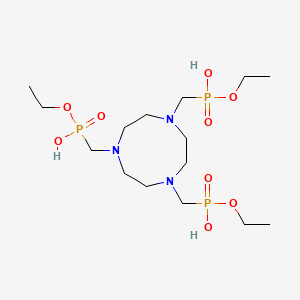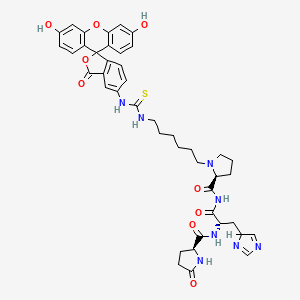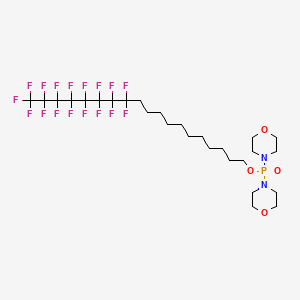![molecular formula C14H12N2O3S B1228228 2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid](/img/structure/B1228228.png)
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been a subject of various synthetic procedures and studies. Rutkauskas, Kantminienė, and Beresnevieius (2008) investigated the synthesis and cyclization of related compounds, particularly focusing on the formation of N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and related compounds, showcasing the compound's potential in creating diverse molecular structures. Similarly, Gein et al. (2009) detailed the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, again highlighting the versatility of the compound in chemical syntheses (Rutkauskas, Kantminienė, & Beresnevieius, 2008) (Gein et al., 2009).
Biological Activity and Potential Applications
The compound's derivatives have been studied for their biological activities. Gowda et al. (2011) synthesized a series of Schiff and Mannich bases derivatives derived from the compound, which showed promising anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications. Furthermore, Kalekar et al. (2011) synthesized derivatives of the compound for antimicrobial activity, showing significant activity against various bacterial and fungal strains, suggesting its use in developing antimicrobial agents (Gowda et al., 2011) (Kalekar et al., 2011).
Advanced Material Applications
El-Ahl, Ismail, and Amer (2003) reported the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and related compounds, which have applications in material science, particularly in creating new materials with unique properties. This underscores the compound's role in the development of advanced materials with potential applications in various industries (El-Ahl, Ismail, & Amer, 2003).
Corrosion Inhibition
Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of derivatives of the compound for mild steel in sulphuric acid. Their studies provided insights into the compound's potential applications in industrial settings, particularly in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
properties
Product Name |
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid |
|---|---|
Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12N2O3S/c1-7-12-11(9-5-3-4-6-10(9)20-12)13(17)16(15-7)8(2)14(18)19/h3-6,8H,1-2H3,(H,18,19) |
InChI Key |
OSERJAMIDNURES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=C1SC3=CC=CC=C32)C(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)
![Acetic acid [2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl] ester](/img/structure/B1228147.png)

